An In-depth Technical Guide to the Physicochemical Properties of 5H-pyrrolo[3,2-d]pyrimidin-4-amine
An In-depth Technical Guide to the Physicochemical Properties of 5H-pyrrolo[3,2-d]pyrimidin-4-amine
This technical guide provides a comprehensive overview of the core physicochemical properties of 5H-pyrrolo[3,2-d]pyrimidin-4-amine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document collates available data, presents generalized experimental protocols for property determination, and visualizes relevant workflows and biological pathways.
Core Physicochemical Data
5H-pyrrolo[3,2-d]pyrimidin-4-amine, also known by its synonyms 9-Deazaadenine and 4-Aminopyrrolo[3,2-d]pyrimidine, is a purine analogue with a pyrrolo[3,2-d]pyrimidine core. Its fundamental physicochemical properties are summarized in the tables below.
Table 1: Core Physicochemical Properties of 5H-pyrrolo[3,2-d]pyrimidin-4-amine
| Property | Value | Source |
| IUPAC Name | 5H-pyrrolo[3,2-d]pyrimidin-4-amine | [1] |
| Synonyms | 9-Deazaadenine, 4-Aminopyrrolo[3,2-d]pyrimidine | [2] |
| CAS Number | 2227-98-7 | [1][2][3][4] |
| Molecular Formula | C₆H₆N₄ | [2][3][4] |
| Molecular Weight | 134.14 g/mol | [2][3][4] |
| Physical Form | White to Light gray to Light yellow powder to crystal | [2] |
| Purity | >95.0% (T)(HPLC) | [2] |
Table 2: Predicted Physicochemical Properties of 5H-pyrrolo[3,2-d]pyrimidin-4-amine
| Property | Predicted Value | Source |
| Boiling Point | 399.8 ± 22.0 °C at 760 mmHg | [4] |
| Density | 1.5 ± 0.1 g/cm³ | [4] |
| Flash Point | 224.4 ± 9.5 °C | [4] |
| Polar Surface Area (PSA) | 67.59 Ų | [4] |
| logP | -0.27 | [4] |
| Vapour Pressure | 0.0 ± 0.9 mmHg at 25°C | [4] |
| Index of Refraction | 1.761 | [4] |
Experimental Protocols
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of purity. A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C.
Methodology:
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[2][3]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is then placed in a heating bath (e.g., an oil bath or a metal block apparatus).
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[4]
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Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid phase turns into a clear liquid (the completion of melting) are recorded.[4] This range represents the melting point of the substance.
Water Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique for determining the water solubility of a chemical substance.[5]
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of distilled water in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the liquid phase by centrifugation or filtration.[5]
-
Analysis: The concentration of the compound in the clear, saturated aqueous solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.[5] The solubility is then expressed in units such as g/L or mol/L.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise and widely used method for determining the acid dissociation constant (pKa) of a substance.[6]
Methodology:
-
Sample Preparation: A precise amount of the compound is dissolved in deionized water or a suitable co-solvent to create a solution of known concentration.[6] The ionic strength of the solution is typically kept constant by adding a neutral salt.[6]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, known increments.[6]
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the compound has been neutralized.[7]
Visualizations
Experimental and Logical Workflows
The following diagram illustrates a general workflow for the determination of the physicochemical properties of a chemical compound.
Representative Signaling Pathway
Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have been investigated as kinase inhibitors.[8][9] The following diagram illustrates a generalized signaling pathway involving a receptor tyrosine kinase (RTK), which is a common target for such inhibitors.
References
- 1. pennwest.edu [pennwest.edu]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. jove.com [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
